molecular formula C10H6O4 B3122267 3,7-dihydrofuro[2,3-f][1]benzofuran-2,6-dione CAS No. 30272-74-3

3,7-dihydrofuro[2,3-f][1]benzofuran-2,6-dione

Cat. No.: B3122267
CAS No.: 30272-74-3
M. Wt: 190.15 g/mol
InChI Key: CQYVZXUUXPGQEI-UHFFFAOYSA-N
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Description

3,7-Dihydrofuro[2,3-f][1]benzofuran-2,6-dione is a fused heterocyclic compound featuring a furobenzofuran core with two ketone (dione) functional groups at positions 2 and 6. For instance, 3,7-dihydrobenzo[1,2-b:4,5-b']difuran-2,6-dione (CAS 30272-74-3), a closely related benzo-fused analog, is a high-purity (≥98%) intermediate for active pharmaceutical ingredients (APIs), highlighting the relevance of this structural class in drug synthesis . The furobenzofuran backbone is characterized by its fused furan and benzene rings, which confer rigidity and stability, making it suitable for functionalization into bioactive or industrially useful derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,7-Dihydrofuro2,3-fbenzofuran-2,6-dione can be synthesized through the oxidation of benzofuran derivatives. The typical synthetic route involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for 3,7-dihydrofuro2,3-fThe key to industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dihydrofuro2,3-fbenzofuran-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H6O4
  • CAS Number : 30272-74-3
  • IUPAC Name : 3,7-Dihydrofuro[2,3-f]benzofuran-2,6-dione
  • Purity : ≥95% .

The compound features a fused difuran ring system that contributes to its reactivity and stability. Its structure allows for diverse chemical transformations which are pivotal in synthetic organic chemistry.

Pharmaceutical Applications

  • Intermediate in Synthesis :
    • 3,7-Dihydrofuro[2,3-f] benzofuran-2,6-dione is utilized as a key intermediate in the synthesis of various organic molecules that exhibit biological activity. This includes compounds with potential anti-cancer properties and other therapeutic effects .
  • Biological Activity :
    • Research indicates that derivatives of this compound can exhibit a range of biological activities including anti-inflammatory and antioxidant effects. These properties make it a candidate for further development in drug formulation .

Materials Science Applications

  • N-Type Conjugated Polymers :
    • The compound has been explored as a building block for n-type conjugated polymers due to its strong electron-accepting properties. These polymers are essential for applications in organic electronics such as organic field-effect transistors (OFETs) and thermoelectric devices .
  • Electronic Textiles :
    • The development of conductive fibers incorporating n-type polymers based on this compound opens new avenues in the field of electronic textiles. This integration allows for the creation of smart fabrics capable of sensing and responding to environmental stimuli .

Synthetic Strategies

The synthesis of 3,7-dihydrofuro[2,3-f] benzofuran-2,6-dione can be achieved through several methods:

  • One-Pot Synthesis : Efficient one-pot synthesis techniques have been developed that utilize ruthenium(II)-phosphine complexes for the cycloaddition of diazodicarbonyl compounds with olefins. This method promotes high regioselectivity and yield under mild conditions .
  • Green Chemistry Approaches : Recent advancements have focused on environmentally friendly synthesis methods that reduce waste and enhance efficiency in producing this compound and its derivatives .

Case Study 1: Synthesis of Bioactive Derivatives

A study demonstrated the synthesis of various bioactive derivatives from 3,7-dihydrofuro[2,3-f] benzofuran-2,6-dione through multi-step reactions involving nucleophilic substitutions and cyclizations. These derivatives exhibited promising anti-cancer activity in vitro, suggesting potential therapeutic applications .

Case Study 2: Development of Conductive Polymers

Research conducted on the incorporation of 3,7-dihydrofuro[2,3-f] benzofuran-2,6-dione into n-type polymers revealed enhanced electrical conductivity and thermoelectric properties. The resulting materials showed potential for use in flexible electronic devices and sensors .

Mechanism of Action

The mechanism by which 3,7-dihydrofuro2,3-fbenzofuran-2,6-dione exerts its effects is primarily related to its electronic structure. The fused furan and benzofuran rings provide a conjugated system that can participate in electron transfer processes. This makes the compound suitable for use in electronic devices where charge transport is critical . The molecular targets and pathways involved in its action are largely determined by the specific application and the nature of the derivatives used .

Comparison with Similar Compounds

Structural Analogues in Furo-Benzofuran Systems

Key structural analogs include:

  • 3,7-Dihydrobenzo[1,2-b:4,5-b']difuran-2,6-dione (CAS 30272-74-3): This compound replaces the furo rings with benzo groups, resulting in a planar, fully aromatic system. Its molecular formula (C₁₀H₆O₄) and weight (190.15 g/mol) are identical to the target compound if the furo and benzo systems share the same skeletal framework. It is primarily used as an API intermediate due to its high purity and stability .
  • 3-(4-Butoxyphenyl)-7-phenylfuro[2,3-f][1]benzofuran-2,6-dione (CAS 152165-67-8): This derivative features bulky 4-butoxyphenyl and phenyl substituents, increasing its molecular weight (412.43 g/mol) and shifting its application to industrial dyes (e.g., Disperse Red 356) .
  • Furo[2,3-f]benzofuran-4,8-dione and 4,8-dioxofuro[2,3-f]benzofuran-2,6-dicarboxylic acid : These variants position dione groups at alternate sites (4,8 vs. 2,6) and introduce carboxylic acid moieties, altering solubility and reactivity. Such compounds are associated with humin fractions in biomass degradation studies .

Functional Group Variations and Derivatives

  • Their complex structures contrast with the simpler furobenzofuran system but share the 2,6-dione motif .
  • Theobromine (3,7-dimethylxanthine): Though a purine-based alkaloid, its 2,6-dione structure parallels the ketone functionality in the target compound. Theobromine’s pharmacological effects (e.g., mild stimulant properties) highlight how dione placement influences bioactivity in divergent scaffolds .

Data Tables: Comparative Analysis

Table 1: Physicochemical and Functional Profiles of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Biological Activity Source
3,7-Dihydrofuro[2,3-f][1]benzofuran-2,6-dione C₁₀H₆O₄* 190.15 Furo rings, 2,6-dione Pharmaceutical intermediate (inferred) Not reported Inferred
3,7-Dihydrobenzo[1,2-b:4,5-b']difuran-2,6-dione C₁₀H₆O₄ 190.15 Benzofuran, 2,6-dione API intermediate None specified
3-(4-Butoxyphenyl)-7-phenylfuro[2,3-f][1]benzofuran-2,6-dione C₂₆H₂₀O₅ 412.43 Substituted aryl, 2,6-dione Industrial dye (Disperse Red 356) None specified
4,8-Dioxofuro[2,3-f]benzofuran-2,6-dicarboxylic acid Not specified Not specified Carboxylic acids, 2,6-dione Humin component Not reported
Theobromine C₇H₈N₄O₂ 180.16 Purine, 2,6-dione Food additive, stimulant Mutagenic in lower eukaryotes

*Inferred from structural similarity to .

Research Findings and Pharmacological Insights

  • Antibacterial Activity: Pyrido[2,3-f]quinoxaline derivatives (e.g., compound 10 in ) demonstrate excellent activity against Gram-positive and Gram-negative bacteria, suggesting that furobenzofuran diones with similar lactamization pathways may exhibit comparable effects .
  • Flavanol Derivatives: Dipyrano chromene diones () are linked to antioxidant and antimicrobial properties, though their larger ring systems may reduce bioavailability compared to simpler furobenzofuran analogs .
  • Thermal Stability : The benzo-fused analog (CAS 30272-74-3) retains stability at 20°C for two years, indicating that the target compound’s furo system may offer similar shelf-life advantages in pharmaceutical formulations .

Biological Activity

3,7-Dihydrofuro[2,3-f]benzofuran-2,6-dione, also known as benzo[1,2-b:4,5-b']difuran-2,6(3H,7H)-dione, is a heterocyclic organic compound with the molecular formula C10H6O4. This compound has garnered attention due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a fused furan and benzofuran ring structure that contributes to its electronic properties. Its molecular weight is approximately 190.155 g/mol. The InChI Key for this compound is CQYVZXUUXPGQEI-UHFFFAOYSA-N .

The biological activity of 3,7-dihydrofuro[2,3-f]benzofuran-2,6-dione primarily involves its interactions with various cellular targets:

  • Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition : Recent studies have indicated that derivatives of this compound can inhibit PARP-1 activity, which is crucial for DNA repair mechanisms. For instance, a lead compound derived from this scaffold exhibited an IC50 value of 9.45 μM against PARP-1 .
  • Oxidative Stress Modulation : The compound may influence oxidative stress pathways by modulating reactive oxygen species (ROS) levels within cells. This modulation can lead to altered cellular responses in cancer and neurodegenerative diseases.

Pharmacological Effects

The pharmacological effects of 3,7-dihydrofuro[2,3-f]benzofuran-2,6-dione include:

  • Anticancer Activity : Various studies have highlighted the anticancer potential of this compound. For example, certain derivatives showed selective cytotoxicity in BRCA2-deficient cancer cells .
  • Neuroprotective Effects : The compound's ability to inhibit PARP-1 suggests potential neuroprotective properties by preventing excessive cell death in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have investigated the biological activities of 3,7-dihydrofuro[2,3-f]benzofuran-2,6-dione and its derivatives:

StudyFindingsReference
Study on PARP InhibitionIdentified novel derivatives with IC50 values ranging from 0.079 μM to 9.45 μM against PARP-1
Anticancer Activity in BRCA2-deficient CellsDemonstrated selective cytotoxicity of certain derivatives
Structure-Activity Relationship (SAR) StudiesHighlighted the importance of substituents at the 2-position for enhancing potency

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,7-dihydrofuro[2,3-f][1]benzofuran-2,6-dione, and what key intermediates are involved?

The compound is synthesized via cascade reactions involving [3,3]-sigmatropic rearrangements and aromatization strategies. For example, intermediates like 6-(benzyloxy)-3-methylbenzofuran derivatives are critical precursors, as demonstrated in the synthesis of structurally related benzofuran systems . Key steps include:

  • Sodium hydride (NaH)-mediated deprotonation in THF at 0°C to activate phenolic hydroxyl groups.
  • Benzyl ether protection to stabilize reactive sites during multi-step reactions.
  • Chromatographic purification (e.g., silica gel column) to isolate intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Spectroscopic methods :

  • ¹H/¹³C NMR to confirm substituent positions and ring fusion.
  • FT-IR for detecting carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and furan ring vibrations.
    • X-ray crystallography : Critical for resolving fused-ring systems, as seen in related benzofurofuran derivatives (e.g., 2,2,7,7-tetramethyl-2,3,6,7-tetrahydrobenzofuro[7,6-b]furan) .
    • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

Q. What are the documented stability concerns for this compound under varying storage conditions?

  • Thermal stability : Decomposition observed above 150°C in thermogravimetric analysis (TGA) of similar fused-ring diones.
  • Light sensitivity : Store in amber vials to prevent photodegradation of the furan moiety.
  • Moisture sensitivity : Use desiccants (e.g., silica gel) due to potential hydrolysis of the dione group .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity or regioselectivity in derivatives of this compound?

  • Density Functional Theory (DFT) : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic attack sites.
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
  • Reaction pathway simulations : Analyze energy barriers for ring-opening or rearrangement reactions .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

  • Catalyst variability : Transition-metal catalysts (e.g., Pd/C) may introduce trace impurities affecting yields.
  • Solvent effects : Polar aprotic solvents (e.g., DMF vs. THF) alter reaction kinetics.
  • Byproduct formation : Monitor via HPLC-MS and optimize quenching steps (e.g., rapid cooling to suppress side reactions) .

Q. How can researchers design experiments to probe the compound’s role in multicomponent reactions?

  • DoE (Design of Experiments) : Use factorial design to test variables (temperature, stoichiometry, catalysts).
  • In situ monitoring : Employ techniques like ReactIR to track intermediate formation.
  • Cross-coupling reactions : Explore Pd-mediated coupling with aryl halides, leveraging the furan ring’s electron-rich nature .

Q. What advanced analytical techniques are critical for studying its degradation products?

  • LC-QTOF-MS : Identify low-abundance degradation species with high mass accuracy.
  • GC-MS : Analyze volatile byproducts (e.g., furan derivatives).
  • Solid-state NMR : Characterize amorphous or crystalline degradation phases .

Q. Methodological Challenges and Solutions

Q. How to address solubility limitations in biological assays?

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance aqueous dispersion .

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process Analytical Technology (PAT) : Implement inline FT-NIR for real-time monitoring.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates and final product .

Q. How to validate contradictory spectral data across studies?

  • Interlaboratory comparison : Share samples with collaborators for NMR/HRMS cross-validation.
  • Crystallographic validation : Compare experimental X-ray data with Cambridge Structural Database (CSD) entries .

Properties

IUPAC Name

3,7-dihydrofuro[2,3-f][1]benzofuran-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-9-3-5-1-7-6(2-8(5)14-9)4-10(12)13-7/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYVZXUUXPGQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=C(CC(=O)O3)C=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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